molecular formula C11H10N2S<br>C10H7NHCSNH2<br>C11H10N2S B1665576 1-(1-Naphthyl)-2-thiourea CAS No. 86-88-4

1-(1-Naphthyl)-2-thiourea

Cat. No. B1665576
Key on ui cas rn: 86-88-4
M. Wt: 202.28 g/mol
InChI Key: PIVQQUNOTICCSA-UHFFFAOYSA-N
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Patent
US04808580

Procedure details

To 160 ml thionyl chloride 64.0 g (0.32 mol) of 1-(1-naphthyl)-2-thiourea was added portionwise while the temperature of the reaction mixture was kept at 30°-40° (internal temperature). After the addition was completed, an additional 80 ml of thionyl chloride was added and the mixture was heated at 50°-55° for 4 hours. It was cooled to room temperature and diluted with 400 ml of ethyl acetate and filtered. The filtrate in 400 ml of water was basified with concentrated ammonium hydroxide and the aqueous suspension was extracted with ethyl acetate (3×200 ml). The combined ethyl acetate solutions were dried (MgSO4) and the solvent was removed under reduced pressure to give 46.6 g (74%) of naphtho[1,2-d]thiazol-2-amine, mp 186°-188°.
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[C:5]1([NH:15][C:16]([NH2:18])=[S:17])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1>C(OCC)(=O)C>[N:15]1[C:5]2[C:14]3[C:9]([CH:8]=[CH:7][C:6]=2[S:17][C:16]=1[NH2:18])=[CH:10][CH:11]=[CH:12][CH:13]=3

Inputs

Step One
Name
Quantity
160 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)NC(=S)N
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 30°-40°
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 50°-55° for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the aqueous suspension was extracted with ethyl acetate (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate solutions were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(SC2=C1C1=CC=CC=C1C=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 46.6 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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